N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]furan-2-carboxamide
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Overview
Description
N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]furan-2-carboxamide is a chemical compound that belongs to the class of oxadiazole derivatives
Mechanism of Action
Target of Action
Oxadiazoles, a key structural component of this compound, are known to interact with a wide range of biological targets . They have been associated with anticancer , antidiabetic , antiviral , anti-inflammatory , antibacterial , antifungal , and other activities .
Mode of Action
Oxadiazoles are known to interact with their targets through various mechanisms, depending on the specific biological activity .
Biochemical Pathways
Oxadiazoles have been found to influence a variety of biochemical pathways, again depending on the specific biological activity .
Result of Action
Oxadiazoles have been associated with a range of biological effects, including anticancer , antidiabetic , antiviral , anti-inflammatory , antibacterial , antifungal , and other activities .
Biochemical Analysis
Biochemical Properties
N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]furan-2-carboxamide plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to inhibit acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the synaptic cleft . By inhibiting acetylcholinesterase, this compound increases the levels of acetylcholine, thereby enhancing cholinergic transmission. Additionally, it interacts with carbonic anhydrase, an enzyme that catalyzes the reversible hydration of carbon dioxide . This interaction can influence various physiological processes, including respiration and acid-base balance.
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. It has been observed to induce apoptosis in cancer cells by activating caspases, a family of protease enzymes that play essential roles in programmed cell death . This compound also affects cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell proliferation, differentiation, and survival . Furthermore, this compound influences gene expression by modulating transcription factors and other regulatory proteins, thereby affecting cellular metabolism and function.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to the active sites of target enzymes, such as acetylcholinesterase and carbonic anhydrase, inhibiting their activity . It also interacts with various receptors and ion channels, modulating their function and influencing cellular signaling pathways . Additionally, this compound can alter gene expression by binding to DNA or interacting with transcription factors, leading to changes in the expression of specific genes involved in cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. This compound has shown good stability under various experimental conditions, with minimal degradation over time . Long-term studies have demonstrated that this compound can maintain its biological activity and continue to exert its effects on cellular processes, such as apoptosis and cell signaling .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to enhance cognitive function and memory by increasing acetylcholine levels in the brain . At higher doses, it can exhibit toxic effects, such as hepatotoxicity and nephrotoxicity . These adverse effects are likely due to the compound’s interaction with various enzymes and proteins involved in metabolic processes.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate these processes. For example, it is metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and proteins, influencing metabolic flux and the levels of specific metabolites in the body.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can cross cell membranes through passive diffusion and active transport mechanisms . Once inside the cells, it can bind to specific proteins, such as albumin, which facilitates its distribution to different tissues and organs . The localization and accumulation of this compound in specific cellular compartments can influence its biological activity and function.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through various targeting signals and post-translational modifications . For instance, the presence of a nuclear localization signal can direct this compound to the nucleus, where it can interact with DNA and transcription factors to modulate gene expression . Similarly, targeting signals can direct this compound to the mitochondria, where it can influence mitochondrial function and energy metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]furan-2-carboxamide typically involves the cyclization of benzophenone hydrazide followed by nucleophilic alkylation of the heterocyclic scaffold. The reaction conditions include the use of appropriate solvents, temperature control, and catalysts to ensure the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, large-scale reactors, and advanced purification techniques to meet the demands of commercial production.
Chemical Reactions Analysis
Types of Reactions: N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]furan-2-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like ammonia (NH₃) and amines can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions employed.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It has shown promise as an antimicrobial and anticancer agent in preliminary studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]furan-2-carboxamide is compared with other similar compounds, such as N-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]furan-2-carboxamide and N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]furan-2-carboxamide. These compounds share structural similarities but differ in their substituents, leading to variations in their biological activities and applications.
List of Similar Compounds
N-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]furan-2-carboxamide
N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]furan-2-carboxamide
N-[4-(5-ethyl-1,3,4-thiadiazol-2-yl)phenyl]furan-2-carboxamide
This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across various fields. Further studies are needed to fully understand its properties and expand its use in practical applications.
Properties
IUPAC Name |
N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O3/c1-2-13-17-18-15(21-13)10-5-7-11(8-6-10)16-14(19)12-4-3-9-20-12/h3-9H,2H2,1H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWAZHXVLYKHXSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(O1)C2=CC=C(C=C2)NC(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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